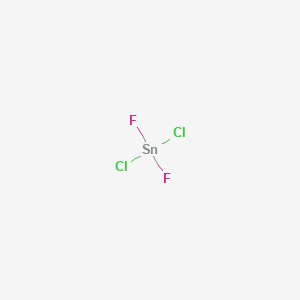
Dichloro(difluoro)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, dichlorodifluoro- (9CI) is an organotin compound characterized by the presence of tin (Sn) bonded to two chlorine (Cl) and two fluorine (F) atoms. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, dichlorodifluoro- (9CI) can be synthesized through various methods, including the reaction of tin tetrachloride (SnCl4) with difluoromethylating agents. One common synthetic route involves the reaction of SnCl4 with lithium aluminum hydride (LiAlH4) in the presence of difluoromethylating agents . The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of stannane, dichlorodifluoro- (9CI) often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Stannane, dichlorodifluoro- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where chlorine or fluorine atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various organotin compounds with different functional groups, which can be used in further chemical synthesis and applications .
Scientific Research Applications
Stannane, dichlorodifluoro- (9CI) has several scientific research applications:
Mechanism of Action
The mechanism of action of stannane, dichlorodifluoro- (9CI) involves its ability to form stable bonds with various organic and inorganic molecules. This compound can interact with molecular targets through its tin center, facilitating reactions such as cross-coupling and substitution . The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Trimethyltin chloride: Another organotin compound with similar applications but different reactivity due to the presence of methyl groups instead of chlorine and fluorine.
Tributyltin hydride: Known for its use in radical reactions, it differs in its hydride functionality compared to the dichlorodifluoro structure.
Dimethyltin dichloride: Similar in having chlorine atoms but differs in the presence of methyl groups instead of fluorine.
Uniqueness
Stannane, dichlorodifluoro- (9CI) is unique due to its combination of chlorine and fluorine atoms, which impart distinct reactivity and stability compared to other organotin compounds. This makes it particularly valuable in specific synthetic applications where these properties are advantageous .
Properties
CAS No. |
13933-21-6 |
|---|---|
Molecular Formula |
Cl2F2Sn |
Molecular Weight |
227.61 g/mol |
IUPAC Name |
dichloro(difluoro)stannane |
InChI |
InChI=1S/2ClH.2FH.Sn/h4*1H;/q;;;;+4/p-4 |
InChI Key |
WMEFIIVZNMGZGN-UHFFFAOYSA-J |
Canonical SMILES |
F[Sn](F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















